Tris(2,2'-bipyridine)ruthenium(II) tetrafluoroborate
CAS No.:
Cat. No.: VC13796961
Molecular Formula: C30H24B2F8N6Ru
Molecular Weight: 743.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H24B2F8N6Ru |
|---|---|
| Molecular Weight | 743.2 g/mol |
| IUPAC Name | 2-pyridin-2-ylpyridine;ruthenium(2+);ditetrafluoroborate |
| Standard InChI | InChI=1S/3C10H8N2.2BF4.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*2-1(3,4)5;/h3*1-8H;;;/q;;;2*-1;+2 |
| Standard InChI Key | GWPUNVSVEJLECO-UHFFFAOYSA-N |
| SMILES | [B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] |
| Canonical SMILES | [B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
The ruthenium(II) ion in tris(2,2'-bipyridine)ruthenium(II) tetrafluoroborate adopts an octahedral geometry, with each 2,2'-bipyridine ligand occupying two coordination sites. The center exists in a low-spin electronic configuration, stabilized by strong field ligands, which contributes to its exceptional photostability . The tetrafluoroborate () anions serve as non-coordinating counterions, ensuring solubility in polar organic solvents like acetonitrile and dimethylformamide.
The molecular weight of the compound is 743.2 g/mol, as calculated from its empirical formula . Its structural integrity has been confirmed via X-ray crystallography, though 3D conformer generation remains challenging due to the presence of unsupported elements in molecular mechanics force fields .
Spectroscopic Identifiers
Synthesis and Purification
Synthetic Methodology
A widely adopted synthesis involves the reduction of ruthenium(III) chloride hydrate in ethylene glycol with 2,2'-bipyridine, followed by metathesis with ammonium tetrafluoroborate :
Table 1: Synthesis Protocol for Tris(2,2'-Bipyridine)Ruthenium(II) Tetrafluoroborate
| Step | Procedure | Observations |
|---|---|---|
| 1 | 400 mg RuCl₃·nH₂O dried at 100°C, suspended in 40 mL ethylene glycol with 800 mg 2,2'-bipyridine | Black suspension forms |
| 2 | Reflux at 200°C for 3 hours | Solution turns bright red, indicating Ru(II) complex formation |
| 3 | Cool to <100°C; add 1.5 g NH₄BF₄ dissolved in 7 mL H₂O | Precipitate forms upon cooling |
| 4 | Cold ethanol wash and Buchner filtration | Yields vivid red crystals (theoretical yield: 1.12 g) |
This method avoids traditional reductants like sodium hypophosphite, leveraging ethylene glycol’s dual role as solvent and reducing agent . The absence of hypophosphorous acid simplifies purification and reduces byproduct formation.
Crystallization and Yield Optimization
Crystallization is induced by cooling the reaction mixture in a salt-ice bath, enhancing crystal size and purity. The product exhibits strong fluorescence under UV light (365 nm), serving as a qualitative purity indicator .
Optical and Electronic Characteristics
Absorption Spectroscopy
Tris(2,2'-bipyridine)ruthenium(II) tetrafluoroborate exhibits a metal-to-ligand charge transfer (MLCT) absorption band at 452 nm () . This band arises from electronic transitions from the ruthenium center to the π* orbitals of the bipyridine ligands.
Table 2: Key Optical Parameters
| Parameter | Value | Conditions |
|---|---|---|
| (absorption) | 452 nm | Aqueous solution, 25°C |
| Molar Extinction Coefficient () | 14,600 cm⁻¹M⁻¹ | |
| Fluorescence | 610 nm | |
| Quantum Yield () | 0.042 | Aqueous solution |
Emission Properties
The complex emits at 610 nm with a quantum yield of 0.042, characteristic of its long-lived triplet MLCT state . This weak emission is highly sensitive to molecular oxygen, enabling applications in oxygen sensing.
Biological Interactions and Applications
DNA Binding and Photodynamic Therapy
The planar bipyridine ligands facilitate intercalation into DNA base pairs, disrupting replication and transcription. This interaction, combined with the compound’s photoactivity, has spurred interest in photodynamic therapy, where light-activated Ru(II) complexes generate cytotoxic singlet oxygen.
Electrochemical Sensors
The reversible Ru(II)/Ru(III) redox couple () enables use in electrochemical sensors. Functionalization with biomolecules (e.g., antibodies) allows selective detection of analytes like glucose and dopamine.
Comparative Analysis with Analogous Complexes
Table 3: Comparison of Ru(II) Polypyridyl Complexes
Tris(2,2'-bipyridine)ruthenium(II) tetrafluoroborate distinguishes itself through superior solubility in organic media and stability under electrochemical cycling, making it ideal for optoelectronic devices .
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